![molecular formula C21H16F2N4O2S B2655966 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-95-7](/img/structure/B2655966.png)
5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16F2N4O2S and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Pyrimidine derivatives exhibit a range of biological activities, including larvicidal, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. For example, Gorle et al. (2016) reported on pyrimidine compounds linked with morpholinophenyl derivatives showing significant larvicidal activity against third instar larvae. Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone with promising anti-inflammatory and analgesic properties (Gorle et al., 2016); (Abu‐Hashem et al., 2020).
Nonlinear Optical Properties
Pyrimidine derivatives also exhibit significant nonlinear optical properties, making them promising candidates for device applications. Shettigar et al. (2009) studied two novel styryl dyes based on pyrimidine derivatives, revealing their potential as nonlinear optical materials due to their two-photon absorption phenomenon (Shettigar et al., 2009).
Antitumor Activities
Grivsky et al. (1980) described the synthesis and antitumor activity of a pyrimidine derivative, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).
Crystal Structures and Molecular Interactions
Research on pyrido[2,3-d]pyrimidines, closely related to the compound , has shed light on their crystal structures and molecular interactions, such as hydrogen bonding and pi-pi stacking interactions, which could inform their potential applications in materials science or drug design (Trilleras et al., 2009).
properties
IUPAC Name |
7-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-26-18-16(20(28)27(2)21(26)29)19(30-11-12-4-3-5-15(23)10-12)25-17(24-18)13-6-8-14(22)9-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJECMIQYDYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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